molecular formula C13H19F3N4O2 B2551810 Tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate CAS No. 2375259-53-1

Tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate

Cat. No.: B2551810
CAS No.: 2375259-53-1
M. Wt: 320.316
InChI Key: TUKQQSBAUBQOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate is a useful research compound. Its molecular formula is C13H19F3N4O2 and its molecular weight is 320.316. The purity is usually 95%.
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Biological Activity

Tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H16F3N3O2\text{C}_{13}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2

Key Features:

  • Molecular Weight: 305.28 g/mol
  • Functional Groups: Carbamate and trifluoromethyl groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that it may act as a modulator of neurotransmitter systems or exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and bioavailability.

Biological Activity Overview

  • Antimicrobial Activity
    • The compound has been evaluated for its efficacy against various bacterial strains. It demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) .
    • Mechanistically, it appears to disrupt bacterial membrane integrity, leading to cell lysis and death .
  • Neuropharmacological Effects
    • Preliminary studies indicate potential neuropharmacological effects, possibly through modulation of neurotransmitter release or receptor activity. This could position the compound as a candidate for treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeConcentration RangeObserved Effect
AntimicrobialMRSA0.78 - 3.125 μg/mLBactericidal effect
VREfm0.78 - 3.125 μg/mLBactericidal effect
NeuropharmacologicalNeuronal cell linesVariableModulation of neurotransmitter levels

Research Findings

  • A study published in The Pharmaceutical and Chemical Journal highlighted that derivatives similar to this compound showed promising results in enhancing plant growth, indicating a broader scope of biological activity beyond antimicrobial effects .
  • Another investigation focused on the crystal structure of related compounds, which provided insights into their conformational flexibility and potential interactions with biological macromolecules .

Properties

IUPAC Name

tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O2/c1-12(2,3)22-11(21)19-7-5-9-8(6-17-20(9)4)18-10(7)13(14,15)16/h6-7,10,18H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKQQSBAUBQOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C=NN2C)NC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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